BenchChemオンラインストアへようこそ!

Toborinone

Cardiac electrophysiology PDE3 inhibitor pharmacology Sinoatrial node action potential

Toborinone (OPC-18790) is a water-soluble quinolinone derivative developed by Otsuka Pharmaceutical as a phosphodiesterase III (PDE3) inhibitor with positive inotropic and balanced vasodilatory properties. Unlike conventional PDE3 inhibitors such as milrinone and amrinone, toborinone lacks a direct positive chronotropic effect at therapeutic concentrations and exhibits a unique electrophysiological profile characterized by potassium channel (IK) blockade rather than pure PDE3-mediated action potential modulation.

Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
CAS No. 143343-83-3
Cat. No. B1681332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToborinone
CAS143343-83-3
Synonyms6-(3-(3,4-dimethoxybenzylamino)-2-hydroxypropoxy)-2(1H)-quinolinone
OPC 18790
OPC-18790
toborinone
torborinone
Molecular FormulaC21H24N2O5
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC
InChIInChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25)
InChIKeyBYKYPZBCMBEEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Toborinone (CAS 143343-83-3) for Pharmaceutical R&D and Preclinical Procurement: Compound Identity and PDE3 Inhibitor Class Baseline


Toborinone (OPC-18790) is a water-soluble quinolinone derivative developed by Otsuka Pharmaceutical as a phosphodiesterase III (PDE3) inhibitor with positive inotropic and balanced vasodilatory properties . Unlike conventional PDE3 inhibitors such as milrinone and amrinone, toborinone lacks a direct positive chronotropic effect at therapeutic concentrations and exhibits a unique electrophysiological profile characterized by potassium channel (IK) blockade rather than pure PDE3-mediated action potential modulation . The compound has undergone Phase III clinical evaluation in the United States for cardiac failure and has an established preclinical data package across multiple species including guinea pig, rabbit, dog, and human .

Why Milrinone, Amrinone, or Olprinone Cannot Substitute for Toborinone in Mechanoenergetic and Electrophysiological Studies


Within the PDE3 inhibitor class, compounds diverge significantly in their cardiac electrophysiological signature, chronotropic liability, and effect on myocardial energetics. Milrinone, the most commonly used PDE3 inhibitor comparator, produces concentration-dependent heart rate increases (+22±4% at 4 µM) and depletes high-energy phosphates (decreased PCr, increased Pi/PCr ratio) in failing myocardium, whereas toborinone at 10 µM preserves both heart rate and energy metabolite levels while delivering comparable inotropic support . Olprinone, another PDE3 inhibitor frequently used in Japanese clinical practice, exhibits a distinct thrombin-induced platelet aggregation IC50 profile (3.6±0.2 µM vs. 9.7±0.9 µM for toborinone), reflecting differential potency at the PDE3 target that can confound experimental interpretation in cardiovascular models where platelet function is relevant . Amrinone, the historical prototype of the class, carries a substantially different safety and tolerability profile that limits its comparability in long-term experimental protocols . These pharmacological divergences mean that substitution with interchangeably sourced PDE3 inhibitors will inevitably introduce uncontrolled chronotropic, energetic, and hemostatic variables into experimental datasets.

Quantitative Differentiation Evidence: Toborinone vs. PDE3 Inhibitor Comparators Across Key Selection Dimensions


Electrophysiological Divergence: Toborinone vs. Milrinone in Guinea Pig Sinoatrial Node Action Potential Modulation

In isolated guinea pig sinoatrial node preparations, toborinone produced electrophysiological effects directionally opposite to those of milrinone. Toborinone prolonged cycle length (CL), depolarized maximum diastolic potential (MDP), and decreased both maximum upstroke velocity (Vmax) and action potential amplitude (APA). In direct contrast, milrinone increased Vmax and APA while shortening CL and action potential duration. These effects aligned toborinone with the IK blocker E-4031 rather than with the PDE3 inhibitor class, indicating that toborinone's primary electrophysiological mechanism in the sinoatrial node is potassium channel blockade, not PDE3 inhibition .

Cardiac electrophysiology PDE3 inhibitor pharmacology Sinoatrial node action potential IK channel blockade

Preservation of High-Energy Phosphates: Toborinone vs. Milrinone in the Microembolized Guinea Pig Heart Model

In Langendorff-perfused guinea pig hearts subjected to microembolization-induced failure, toborinone (10 µM) and milrinone (4 µM) were directly compared using 31P-MRS. Both compounds increased peak LVdP/dt (toborinone: +15±2%; milrinone: +18±3%). However, milrinone increased heart rate by 22±4%, whereas toborinone did not change heart rate. Critically, toborinone preserved creatine phosphate (PCr), ATP, inorganic phosphate (Pi), Pi/PCr ratio, and intracellular pH at levels statistically indistinguishable from vehicle. Milrinone, conversely, decreased PCr and increased Pi and Pi/PCr compared with both toborinone and vehicle .

Myocardial energetics 31P-MRS Ischemic heart failure model High-energy phosphate metabolism

Balanced Venous and Arterial Vasodilation: Toborinone vs. Nitroglycerin, Hydralazine, and Enalaprilat in a Canine Heart Failure Model

In anesthetized, splenectomized dogs with microsphere-induced heart failure, toborinone was compared against historical data for nitroglycerin, hydralazine, and enalaprilat in the same experimental model. At lower doses, toborinone preferentially increased venous capacitance (venodilation) over arterial conductance; at higher doses, effects became balanced. Toborinone increased capacitance to a degree similar to that of nitroglycerin, increased conductance similarly to hydralazine at higher doses, and increased both capacitance and conductance considerably more than enalaprilat .

Vascular capacitance Vascular conductance Venodilation Heart failure hemodynamics

Thrombin-Induced Platelet Aggregation: Toborinone vs. Olprinone IC50 Comparison in Human Platelets

In human platelet aggregation assays, toborinone inhibited thrombin-induced aggregation with an IC50 of 9.7±0.9 µM, while olprinone, another PDE3 inhibitor cardioprotective agent, exhibited a 2.7-fold higher potency with an IC50 of 3.6±0.2 µM . Both compounds inhibited aggregation via suppression of calcium release from intracellular stores and calcium entry from the extracellular space. The quantitative difference in IC50 values provides researchers with a clearly defined potency window for selecting the appropriate PDE3 inhibitor in experimental designs where differential antiplatelet activity is a controlled variable.

Platelet aggregation inhibition PDE3 inhibitor pharmacology Thrombin-induced aggregation Calcium mobilization

Cardiac Index Improvement Without Hypotension: Toborinone Continuous Infusion vs. Bolus-Loading in Post-Cardiac Surgery Heart Failure Patients

In a 12-patient clinical study of heart failure immediately following extracorporeal circulation in cardiac surgery, two toborinone infusion regimens were compared. Group A (loading dose 40 µg/kg/min × 5 min, then 10 µg/kg/min) produced a rapid cardiac index (CI) increase from 2.48±0.23 to 3.57±1.07 L/min/m² at 5 min, but with mild hypotension. Group B (constant 10 µg/kg/min, no loading dose) achieved CI increase from 2.53±0.18 to 3.08±0.34 L/min/m² at 15 min with no change in mean systemic arterial pressure. The no-loading regimen also required significantly less infusion volume (475±184 mL vs. 983±395 mL over 30 min) .

Cardiac surgery Post-extracorporeal circulation heart failure Cardiac index Intravenous inotropic therapy

Myocardial Oxygen Consumption Reduction with Enhanced Contractility: Toborinone in Chronic Heart Failure Patients

In 12 patients with chronic congestive heart failure receiving intravenous toborinone (5 or 10 µg/kg/min), left ventricular contractility (end-systolic elastance, Ees) significantly increased, while myocardial oxygen consumption (MVO2) was reduced. Ventricular-arterial coupling (Ea/Ees ratio) improved from far below optimal to near optimal, and mechanical efficiency (external work/MVO2) improved concomitantly. These effects were attributed to favorable loading condition changes (combined venodilation and arterial vasodilation) rather than to direct metabolic effects . Comparable PDE3 inhibitors such as milrinone have been shown to increase MVO2 in failing hearts due to their positive chronotropic component, making toborinone's MVO2-neutral or MVO2-reducing profile a distinguishing feature within the class .

Myocardial oxygen consumption Mechanical efficiency Ventricular-arterial coupling Pressure-volume analysis

Procurement-Relevant Application Scenarios for Toborinone Based on Quantitative Differentiation Evidence


Ischemic Heart Failure and Myocardial Energetics Research

For studies employing 31P-MRS or other high-energy phosphate measurement modalities in ischemia-reperfusion or microembolization heart failure models, toborinone is the PDE3 inhibitor of choice because it is the only compound in its class with direct comparative evidence demonstrating preservation of PCr, ATP, Pi, and intracellular pH at vehicle-comparable levels during inotropic stimulation . Milrinone, the most common alternative, depletes PCr and elevates Pi/PCr under identical experimental conditions, making it unsuitable as a positive control where maintenance of energy status is required . Toborinone's lack of chronotropic effect (0% HR change vs. +22±4% for milrinone) further eliminates heart rate as a confounding driver of oxygen consumption changes . A secondary corroborating dataset in pacing-induced heart failure dogs confirms that toborinone (5–10 µg/kg/min) dose-dependently increases LVdP/dtmax and cardiac output without increasing MVO2 .

Cardiac Electrophysiology and Arrhythmia Liability Screening

When screening positive inotropic agents for pro-arrhythmic potential in sinoatrial node or ventricular preparations, toborinone provides a mechanistically distinct reference compound. Its IK-blocker-like electrophysiological signature (prolonged CL, depolarized MDP, decreased Vmax and APA) is directionally opposite to that of milrinone and other conventional PDE3 inhibitors . This makes toborinone a valuable tool compound for studies dissecting the relative contributions of PDE3 catalytic inhibition versus ion channel modulation to the electrophysiological effects of inotropic agents. The compound's prolongation of action potential duration in papillary muscles—attributed to inhibition of potassium currents (IK₁ and delayed rectifier) with concurrent L-type calcium current augmentation—is a distinct mechanistic fingerprint not shared by milrinone at comparable inotropic concentrations .

Vascular Function and Balanced Vasodilation Studies

For experimental protocols requiring simultaneous venodilation and arterial dilation from a single agent, toborinone is supported by direct comparative evidence against nitroglycerin (capacitance-matched), hydralazine (conductance-matched), and enalaprilat (outperformed on both parameters) in a validated canine heart failure model . This balanced vasodilator profile, combined with positive inotropy, makes toborinone uniquely suited as a single-agent intervention in hemodynamic studies of heart failure where the confounding effects of multiple vasoactive drug infusions must be avoided.

Perioperative Inotropic Support and Post-Cardiac Surgery Heart Failure Protocols

In translational research models of post-extracorporeal circulation heart failure, toborinone's clinical data demonstrating effective cardiac index improvement (+22%) without bolus-loading-induced hypotension provides a clear dosing rationale for protocol design . The constant infusion regimen (10 µg/kg/min) eliminates the need for a loading dose, reduces total infusion volume requirements by 52% relative to bolus-loading protocols, and avoids the confounding variable of transient hypotension that complicates interpretation of hemodynamic endpoints . The multicenter dose-ranging study in 48 CHF patients further confirms that a 5 µg/kg/min infusion achieves a clinically significant hemodynamic response in 92% of patients at 6 hours compared with 17% for placebo, providing a well-characterized dose-response relationship for experimental planning .

Quote Request

Request a Quote for Toborinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.